2-(4-Ethylphenyl)-2-fluorobutan-1-amine
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-fluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10-5-7-11(8-6-10)12(13,4-2)9-14/h5-8H,3-4,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVHXLMCAODGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethylphenyl)-2-fluorobutan-1-amine, also known by its chemical structure C13H18F, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H18F
- Molecular Weight : 209.28 g/mol
- CAS Number : 1566067-86-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors, which may influence pathways related to mood regulation and neuroprotection. The fluorine atom in its structure enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Biological Activity Overview
The compound has shown promise in several areas:
-
Neuropharmacology :
- Exhibits activity in modulating dopaminergic and serotonergic systems.
- Potential applications in treating mood disorders and neurodegenerative diseases.
-
Antidepressant Effects :
- Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through serotonin reuptake inhibition.
-
Antitumor Activity :
- Some studies indicate that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI) .
Case Study 2: Antitumor Efficacy
In vitro assays revealed that the compound exhibited significant cytotoxic effects on human breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in these cells. Further investigations are required to elucidate the exact pathways involved .
Scientific Research Applications
1.1. Receptor Modulation
The compound has been identified as a selective antagonist for the dopamine D3 receptor. Research indicates that compounds with similar structures exhibit high affinity and metabolic stability, making them promising candidates for treating neuropsychiatric disorders such as schizophrenia and addiction . The selectivity for the D3 receptor over D2 and D4 receptors minimizes potential side effects, which is crucial for developing effective therapeutic agents .
1.2. Cancer Treatment
Compounds that share structural similarities with 2-(4-Ethylphenyl)-2-fluorobutan-1-amine have shown promise as inhibitors of ATR protein kinase, which is involved in cellular responses to DNA damage. These compounds have demonstrated efficacy in treating various cancers both as monotherapy and in combination with other agents like cisplatin . The ability to synergize with existing cancer treatments enhances their therapeutic potential.
3.1. Neuropsychiatric Disorders
A study involving behavioral models demonstrated that compounds similar to this compound effectively reduced drug-seeking behavior in animal models of addiction. These findings suggest that targeting the D3 receptor may provide a novel approach to treating substance use disorders .
3.2. Cancer Research
In vitro studies have shown that compounds inhibiting ATR kinase can significantly enhance the cytotoxic effects of chemotherapeutic agents on cancer cell lines. This suggests a potential application for this compound in combination therapies aimed at improving patient outcomes in oncology .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Neuropsychiatry | D3 receptor antagonism | Reduced addiction-related behaviors |
| Oncology | ATR kinase inhibition | Enhanced efficacy of chemotherapy |
Comparison with Similar Compounds
Structural Similarities and Differences :
- Core Backbone : Both compounds share a butan-1-amine scaffold.
- Substituents :
- Mofegiline: Features a fluoromethylene group (C=CF) at C2 and a 4-fluorophenyl group at C3.
- Target Compound: Substitutes C2 with fluorine and a 4-ethylphenyl group.
- Functional Impact: Mofegiline’s fluoromethylene group enhances rigidity and electron-withdrawing effects, critical for irreversible inhibition of monoamine oxidase B (MAO-B).
2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine
Structural Comparison :
- Core Structure: This quinoline derivative diverges significantly with a nitrogen-containing aromatic ring system.
- Shared Features : The 4-ethylphenyl group is retained, suggesting a role in hydrophobic interactions with targets such as viral RNA-dependent RNA polymerases (RdRp).
Functional Insights :
- The quinoline moiety in this compound facilitates deep hydrophobic pocket binding in RdRp, as demonstrated in computational studies against bovine viral diarrhea virus (BVDV).
1-(4-Ethylphenyl)-ethanone
Structural and Functional Contrast :
- Core Structure : A ketone derivative lacking the amine group and fluorine atom.
- Biological Relevance: Exhibits dose-dependent antimicrobial activity against Phytophthora parasitica (EC₅₀ = 27.46–366.37 mg/L).
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Pharmacological Potential: The target compound’s fluorine and ethyl groups position it as a candidate for reversible enzyme modulation or receptor agonism/antagonism, warranting further in vitro studies.
- Limitations : Direct comparative data are absent in the provided evidence; inferences rely on structural analogs. Key gaps include binding affinity measurements and metabolic stability profiles.
Preparation Methods
Fluorination of Secondary Alcohol Intermediates Using Diethylaminosulfur Trifluoride (DAST)
A well-documented method involves starting from a secondary alcohol intermediate bearing the 4-ethylphenyl group. The hydroxyl group at the fluorination site is replaced with fluorine using DAST, a selective fluorinating agent.
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- Secondary alcohol intermediate (e.g., 2-(4-ethylphenyl)-2-hydroxybutan-1-amine derivative) is treated with DAST under controlled conditions.
- The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with fluorine to yield the 2-fluoro derivative.
- Subsequent deprotection or functional group transformations yield the primary amine.
-
- The reaction typically occurs at room temperature or slightly elevated temperatures.
- Yields are generally high, with quantitative conversion reported for related analogues.
- Stereochemical control can be achieved by starting from chiral alcohols or using chiral auxiliaries.
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Secondary alcohol synthesis | Previously published methods | - | Precursor synthesis step |
| Fluorination | DAST, room temp, several hrs | ~90-100 | High selectivity for fluorination |
| Deprotection | Standard amine deprotection | Quantitative | Yields primary amine |
This method is supported by studies on similar fluorinated amines where DAST effectively replaced hydroxyl groups with fluorine atoms, maintaining stereochemical integrity.
Diastereodivergent Hydroxyfluorination of Allylic Amines
An alternative approach involves the direct hydroxyfluorination of allylic amines to introduce fluorine and hydroxyl groups regio- and stereoselectively.
-
- Allylic amine substrates are treated sequentially with tetrafluoroboric acid etherate (HBF4·OEt2) and meta-chloroperbenzoic acid (m-CPBA).
- This promotes epoxidation of the olefin proximal to the amine group.
- The epoxide ring is then regioselectively opened by fluoride ion transfer from BF4−, yielding amino fluorohydrins.
- Subsequent transformations convert the amino fluorohydrin to the target amine.
-
- The process is stereospecific and allows access to diastereomeric products by varying reagent equivalents.
- It is particularly useful for conformationally biased allylic amines.
- Reaction conditions: 2 equiv of HBF4·OEt2 for one diastereomer; 20 equiv for the other.
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation | m-CPBA, HBF4·OEt2, room temp | Moderate | Face-selective epoxidation |
| Epoxide ring-opening | BF4− ion (in situ) | High | SN2-type ring opening |
| Conversion to amine | Standard reduction/deprotection | - | Final amine product obtained |
This method provides a direct route to fluorinated amines with control over stereochemistry and has been demonstrated in the synthesis of fluorinated sphingoid bases.
Multicomponent Cycloaromatization Reactions
Though less direct for this specific compound, multicomponent reactions involving ortho-bromoaryl ketones, amines, and alkynes catalyzed by copper(I) have been reported for the synthesis of polyaryl amines, which can be adapted for fluorinated analogues.
-
- Copper(I) iodide catalyzes the reaction of ortho-bromoaryl ketones with amines and alkynes.
- The reaction proceeds via oxidative addition and cyclization steps.
- Fluorinated substrates or intermediates can be incorporated to yield fluorinated amines.
-
- Reaction temperature: 120 °C.
- Reaction time: 24 hours.
- Yields vary; for related systems, yields of 28%-83% have been reported depending on substrate and conditions.
| Component | Amount/Condition | Outcome |
|---|---|---|
| CuI catalyst | 15 mol% | Promotes cycloaromatization |
| NaOH base | 2 equiv | Deprotonation and activation |
| ortho-bromoaryl ketone | 2 equiv | Substrate |
| Amine | 1.5 equiv | Nucleophile |
| Terminal alkyne | 0.2 mmol | Coupling partner |
This method offers modular synthesis potential but requires adaptation for selective fluorination.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| DAST Fluorination of Alcohols | DAST, room temp | High selectivity, stereocontrol | Requires pre-synthesized alcohols | 90-100 |
| Hydroxyfluorination of Allylic Amines | HBF4·OEt2, m-CPBA, BF4−, room temp | Direct fluorination, diastereodivergent | Limited to allylic amine substrates | Moderate to High |
| Multicomponent Cycloaromatization | CuI, NaOH, ortho-bromoaryl ketone, amine, alkyne, 120 °C | Modular, broad substrate scope | Longer reaction times, moderate yields | 28-83 |
Research Findings and Notes
- The DAST fluorination method is the most straightforward and widely applied for introducing fluorine at secondary carbon centers adjacent to amines, enabling high yields and stereochemical fidelity.
- Diastereodivergent hydroxyfluorination offers a novel way to access fluorinated amines with control over stereochemistry, useful for complex molecule synthesis.
- Multicomponent reactions provide a platform for complex amine synthesis but require further optimization for fluorinated targets.
- Reaction atmospheres are typically inert (nitrogen or argon) to prevent side reactions.
- Purification is commonly achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Anhydrous solvents and dry conditions improve reaction efficiency and product purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
